molecular formula C8H11Cl2N3O B1449317 3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride CAS No. 1349184-52-6

3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride

Cat. No. B1449317
M. Wt: 236.1 g/mol
InChI Key: QBTGCDNUHXIKBE-UHFFFAOYSA-N
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Patent
US08952037B2

Procedure details

To a mixture of tert-butyl (3-((3-chloropyrazin-2-yl)oxy)cyclobutyl)carbamate (2.8 g, 9.61 mmol) in MeOH (20 mL) was added HCl/MeOH (20 mL, saturated with HCl gas), and then stirred at RT for 1 hour. The reaction mixture was concentrated to give 3-((3-chloropyrazin-2-yl)oxy)cyclobutanamine hydrochloride (2.2 g, 9.61 mmol, 100%). ESI-MS (M+1): 200 calc. for C8H10ClN3O 199.
Name
tert-butyl (3-((3-chloropyrazin-2-yl)oxy)cyclobutyl)carbamate
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:8][CH:9]2[CH2:12][CH:11]([NH:13]C(=O)OC(C)(C)C)[CH2:10]2)=[N:4][CH:5]=[CH:6][N:7]=1.Cl.CO>CO>[ClH:1].[Cl:1][C:2]1[C:3]([O:8][CH:9]2[CH2:10][CH:11]([NH2:13])[CH2:12]2)=[N:4][CH:5]=[CH:6][N:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
tert-butyl (3-((3-chloropyrazin-2-yl)oxy)cyclobutyl)carbamate
Quantity
2.8 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)OC1CC(C1)NC(OC(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.ClC=1C(=NC=CN1)OC1CC(C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.61 mmol
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 200%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.